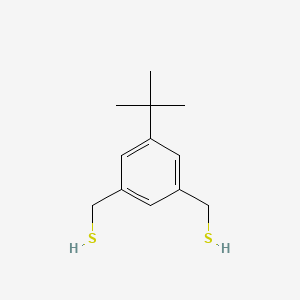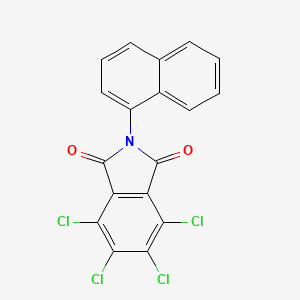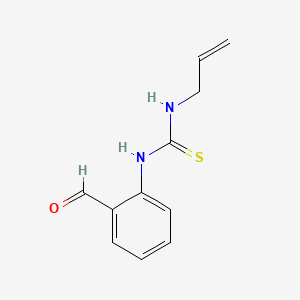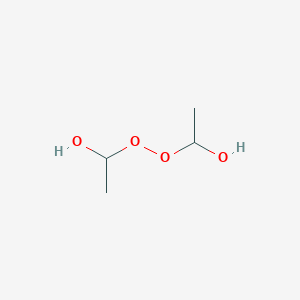
1,1'-Peroxydi(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Peroxydi(ethan-1-ol) is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an ethane backbone, with a peroxide linkage (-O-O-) between the two ethan-1-ol units. This compound falls under the category of diols and peroxides, making it a unique entity in organic chemistry due to its dual functional groups.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Peroxydi(ethan-1-ol) can be synthesized through various methods. One common approach involves the reaction of hydrogen peroxide with ethylene glycol under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4(\text{OH})_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_2\text{H}_4(\text{OH})_2\text{O}_2 ]
Industrial Production Methods
On an industrial scale, the production of 1,1’-Peroxydi(ethan-1-ol) involves the catalytic oxidation of ethylene glycol using hydrogen peroxide. This process is optimized to ensure high yield and purity of the product, often employing catalysts such as sulfuric acid or other acidic media to facilitate the reaction.
化学反応の分析
Types of Reactions
1,1’-Peroxydi(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxide linkage, yielding ethylene glycol and water.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation: Can yield carboxylic acids or more complex peroxides.
Reduction: Produces ethylene glycol and water.
Substitution: Forms ethers or esters depending on the substituent introduced.
科学的研究の応用
1,1’-Peroxydi(ethan-1-ol) finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Peroxydi(ethan-1-ol) involves its ability to generate reactive oxygen species (ROS) due to the presence of the peroxide linkage. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
Ethylene glycol: Similar in structure but lacks the peroxide linkage.
Hydrogen peroxide: Contains the peroxide linkage but lacks the ethane backbone.
Diethylene glycol: Contains two ethylene glycol units but lacks the peroxide linkage.
特性
CAS番号 |
77573-56-9 |
|---|---|
分子式 |
C4H10O4 |
分子量 |
122.12 g/mol |
IUPAC名 |
1-(1-hydroxyethylperoxy)ethanol |
InChI |
InChI=1S/C4H10O4/c1-3(5)7-8-4(2)6/h3-6H,1-2H3 |
InChIキー |
MHXULVADFCJJOZ-UHFFFAOYSA-N |
正規SMILES |
CC(O)OOC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


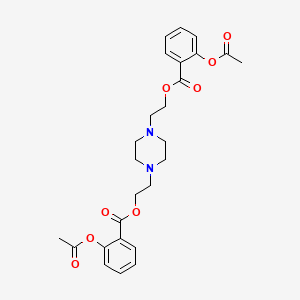
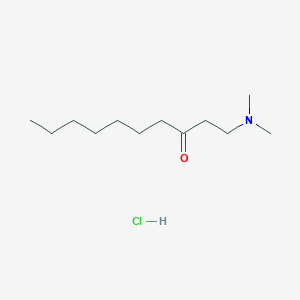


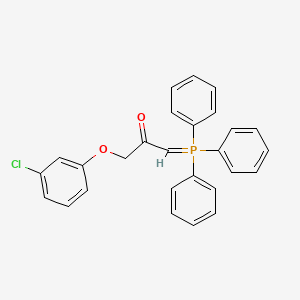
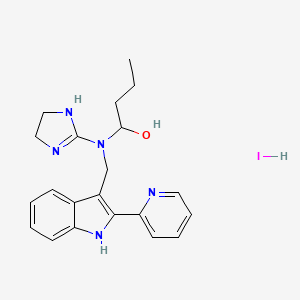
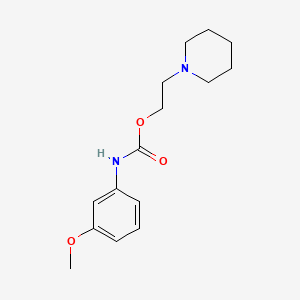
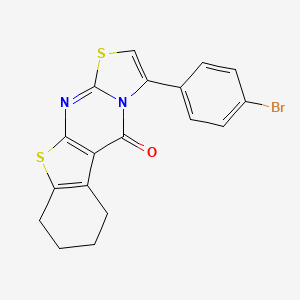
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

